4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
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Overview
Description
4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic compound that features a fluorophenyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps. One common route includes the following steps:
Formation of the Fluorophenylmethylpiperazine: This step involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Synthesis of the Pyrimidine Intermediate: The next step involves the formation of a pyrimidine ring by reacting appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the fluorophenylmethylpiperazine with the pyrimidine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and pyrimidine rings contribute to its overall stability and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
- 4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
Uniqueness
The presence of the fluorophenyl group in 4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine distinguishes it from similar compounds, potentially enhancing its pharmacological properties and making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O/c1-16-14-19(23-20(22-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLYQUWHKOLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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